molecular formula C12H8ClNOS B3015968 2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole CAS No. 1152605-99-6

2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole

Cat. No.: B3015968
CAS No.: 1152605-99-6
M. Wt: 249.71
InChI Key: QQZMSKHWJNTGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole is a synthetic organic compound that features a benzofuran ring fused to a thiazole ring with a chloromethyl substituent. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The benzofuran ring can undergo oxidation and reduction reactions, altering its electronic properties and biological activities.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium cyanide (KCN) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions include various substituted benzofuran and thiazole derivatives, which can exhibit different biological activities.

Scientific Research Applications

2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole is unique due to its specific combination of benzofuran and thiazole rings, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-(1-benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNOS/c13-6-9-7-16-12(14-9)11-5-8-3-1-2-4-10(8)15-11/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZMSKHWJNTGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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